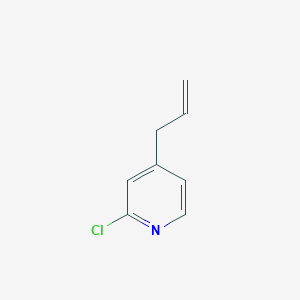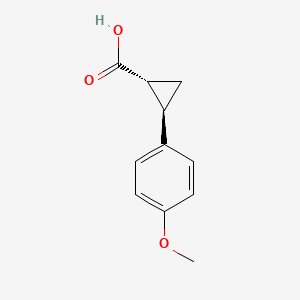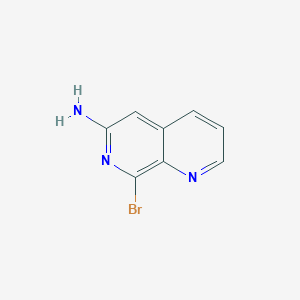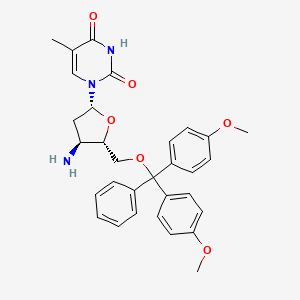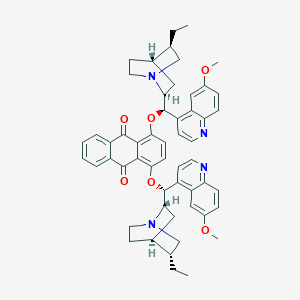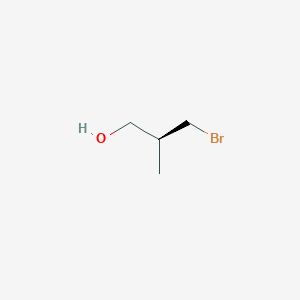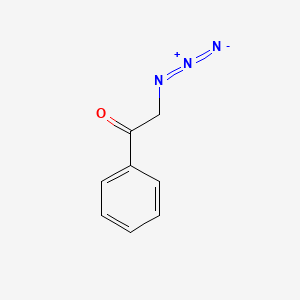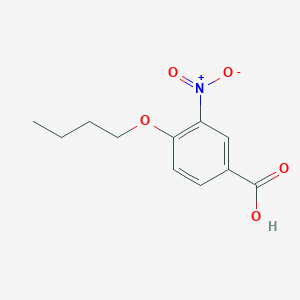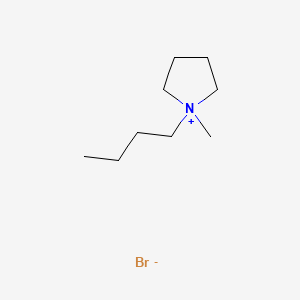
1-Butyl-1-methylpyrrolidinium bromide
Overview
Description
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium bromide is an ionic liquid . Its primary targets are a wide range of organic and inorganic compounds, as it has the ability to dissolve them . It is also used as a precursor for ionic liquids .
Mode of Action
The compound interacts with its targets by dissolving them, thereby facilitating various chemical reactions, catalysis, and separations . It can also act as a precursor or dopant in semiconductor manufacturing processes, contributing to the desired properties and performance of semiconductor materials .
Biochemical Pathways
It is known that the compound can influence the vulcanization process of certain elastomer composites .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and good thermal stability .
Result of Action
The compound’s action results in the facilitation of various chemical reactions and separations due to its ability to dissolve a wide range of compounds . It also contributes to the desired properties and performance of semiconductor materials when used as a precursor or dopant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been reported that the transport of water in ionic liquids is much faster than would be predicted from hydrodynamic laws, indicating that the neutral water molecules experience a very different friction than the anions and cations at the molecular level . This suggests that the presence and concentration of water can significantly influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium bromide plays a significant role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes like lipases and proteases, by forming hydrogen bonds and electrostatic interactions. These interactions help maintain the structural integrity and activity of the enzymes, making this compound an effective medium for enzymatic reactions .
Cellular Effects
This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cellular processes like proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by modulating the binding of transcription factors to DNA, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance enzymatic activity and cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, such as dehydrogenases and oxidases, leading to changes in the production and utilization of metabolites. These interactions can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .
Preparation Methods
1-Butyl-1-methylpyrrolidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of pyrrolidine with butyl bromide to form 1-butylpyrrolidine. In the second step, 1-butylpyrrolidine is further alkylated with methyl iodide to produce 1-butyl-1-methylpyrrolidinium iodide, which is then converted to the bromide salt by anion exchange . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.
Polymerization: It can initiate polymerization reactions by generating free radicals upon exposure to UV light.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium bromide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium bromide can be compared with other similar ionic liquids, such as:
1-Butyl-1-methylpyrrolidinium chloride: Similar in structure but with a chloride ion instead of bromide.
1-Ethyl-1-methylpyrrolidinium bromide: Similar but with an ethyl group instead of a butyl group.
1-Butyl-3-methylimidazolium bromide: Contains an imidazolium ring instead of a pyrrolidinium ring.
The uniqueness of this compound lies in its specific combination of thermal stability, low volatility, and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZRPQGSMFXSTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049375 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93457-69-3 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093457693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F21K33C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of [BMPyrr][Br] influence its thermal stability compared to similar ionic liquids?
A1: [BMPyrr][Br] demonstrates lower thermal stability compared to its dicationic counterpart, 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide. This difference is attributed to the presence of two cationic centers in the latter, increasing its overall stability. Thermogravimetric analysis reveals that the activation energy and pre-exponential factor of [BMPyrr][Br] are higher than those of the dicationic IL, indicating a greater energy barrier for thermal decomposition. []
Q2: How does [BMPyrr][Br] interact with protic solvents like methanol, and what are the implications of these interactions?
A2: [BMPyrr][Br] exhibits strong ion-dipole interactions with methanol. This is evidenced by conductivity, density, viscosity, and FTIR studies. [] The interactions lead to the formation of hydrogen bonds between the bromide anion and the hydroxyl group of methanol. These interactions influence the solvation properties of [BMPyrr][Br] in methanol, affecting its conductivity, viscosity, and overall behavior in solution. []
Q3: Can [BMPyrr][Br] be used as a solvent in chemical synthesis, and are there any notable examples?
A3: Yes, [BMPyrr][Br] can function as an ionic liquid solvent in ionothermal synthesis. One notable example is its use in the preparation of a novel open-framework manganese borophosphate, KMnBP2O7(OH)2. This synthesis highlights the potential of [BMPyrr][Br] as a reaction medium for designing new materials with unique properties. []
Q4: How does [BMPyrr][Br] contribute to the modification of materials for specific applications?
A4: [BMPyrr][Br] can be used to modify the surface properties of materials. For instance, it has been successfully employed to improve the zeta potential of Copper (II) phthalocyanine pigment particles. This modification enhances the stability and dispersion of the pigment, making it a suitable candidate for electrophoretic display applications. []
Q5: What insights have computational studies provided into the solvation dynamics of [BMPyrr][Br]?
A5: Computational studies utilizing time-resolved fluorescence responses have revealed key differences in the solvation behavior of [BMPyrr][Br] compared to other ionic liquids like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. These differences highlight the impact of anion type on solvation dynamics. Notably, collective ionic motions dominate the solvation response in both liquids, albeit with variations arising from the specific ionic interactions. []
Q6: Has [BMPyrr][Br] demonstrated any catalytic activity in chemical reactions?
A6: Research indicates that [BMPyrr][Br] can act as a catalyst in biodiesel production. It has been successfully employed in the direct transesterification of Chlorella vulgaris microalgae to produce fatty acid methyl esters (FAME). [] This application showcases the potential of [BMPyrr][Br] as a catalyst for renewable energy applications.
Q7: Are there any environmental concerns associated with [BMPyrr][Br]?
A7: While [BMPyrr][Br] offers several potential benefits, it is essential to acknowledge potential environmental impacts. Currently, research on the ecotoxicological effects and degradation pathways of [BMPyrr][Br] is limited. Further investigations are crucial to develop strategies for responsible use, recycling, and waste management to mitigate any adverse environmental consequences. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
